1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-2-(p-fluorophenyl)-
Description
The compound 1,3-Dioxa-9-azaspiro[5.5]undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-2-(p-fluorophenyl)- (CAS# 54981-17-8) features a spirocyclic scaffold with a 1,3-dioxa (two oxygen atoms) and 9-aza (one nitrogen atom) ring system . Key structural characteristics include:
- Spiro[5.5]undecane core: A bicyclic structure with two fused six-membered rings sharing a single atom (spiro junction).
- Substituents: 5-Ethyl group: Enhances lipophilicity and steric bulk. 2-(p-Fluorophenyl): A para-fluorinated aromatic ring, likely contributing to electronic effects and π-π interactions.
This substitution pattern distinguishes it from other spirocyclic derivatives, particularly in its combination of fluorinated aromatic groups and heteroatom positioning.
Properties
CAS No. |
63377-13-9 |
|---|---|
Molecular Formula |
C26H32ClF2NO3 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-[5-ethyl-2-(4-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C26H31F2NO3.ClH/c1-2-21-18-31-25(20-7-11-23(28)12-8-20)32-26(21)13-16-29(17-14-26)15-3-4-24(30)19-5-9-22(27)10-6-19;/h5-12,21,25H,2-4,13-18H2,1H3;1H |
InChI Key |
GPNWWIFKYMAFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key spirocyclic compounds and their distinguishing features:
Key Comparative Insights
Heteroatom Arrangement :
- The target compound’s 1,3-dioxa-9-aza system differs from the 3,9-diaza () or 2,4,8,10-tetraoxa () systems. These variations impact electronic properties, solubility, and hydrogen-bonding capacity. For example, the tetraoxa derivatives () exhibit higher hydrophilicity, whereas the diaza compounds () may have stronger basicity due to nitrogen atoms .
Fluorination Effects: The target compound’s dual p-fluorophenyl and p-fluorobenzoyl groups enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ). Fluorine’s electronegativity and small atomic radius optimize interactions with hydrophobic pockets in biological targets .
Biological Relevance :
- While the target compound’s biological activity is unspecified, structurally related compounds show diverse applications:
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The target compound’s ethyl and fluorinated groups likely confer moderate logP values, balancing membrane permeability and aqueous solubility.
- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in analogs like 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane () .
Pharmacological Potential
- Toxicity : Fluorinated spirocycles (e.g., ) generally exhibit lower acute toxicity than halogenated aliphatics () .
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexanone derivatives such as 4-(acetylamino)-4-alkylcyclohexanone are oxidized and reacted with 2-nitro-1,3-propanediol derivatives to form spirocyclic nitro intermediates.
- Reduction of these nitro intermediates yields the corresponding 3-amino-9-substituted spiro compounds.
- Hydrolysis under alkaline conditions produces the 3,9-diamine spirocyclic intermediates.
This sequence is well-documented in patent literature describing 1,5-dioxaspiro[5.5]undecane derivatives, which are structurally related to the 1,3-dioxa-9-azaspiro system .
Representative Reaction Scheme
Attachment of the 9-(3-(p-fluorobenzoyl)propyl) Side Chain
The 9-position substitution with a 3-(p-fluorobenzoyl)propyl group involves acylation or alkylation reactions of the amino group on the spiro ring:
- Acylation using p-fluorobenzoyl chloride or related activated esters.
- Alkylation via 3-bromopropyl or 3-chloropropyl p-fluorobenzoyl derivatives.
These reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to scavenge acid byproducts.
Incorporation of the 2-(p-fluorophenyl) Moiety
The 2-(p-fluorophenyl) substituent can be introduced by:
- Using p-fluorophenyl-substituted cyclohexanone derivatives as starting materials.
- Or by subsequent aromatic substitution reactions on the spirocyclic scaffold.
Detailed Example from Patent Literature
A patent (CN101255159A) describes a multi-step synthesis of 3,9-diaza spiro[5.5]undecane derivatives with high yields:
- Lithium aluminum hydride reduction of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in anhydrous tetrahydrofuran under reflux for 16 hours yields the reduced spiro amine intermediate with 73% yield after purification.
- Subsequent acylation with diacetyl oxide in dichloromethane with triethylamine and 4-N,N-dimethylaminopyridine at 0°C to room temperature gives the acetylated product in 98% yield.
- Catalytic hydrogenation over Pd/C under 50 psi hydrogen pressure at 50°C for 16 hours converts benzyl-protected intermediates to the desired amine with 80% yield.
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one as a Related Scaffold
The related compound 1,5-dioxaspiro[5.5]undecan-3-one, a key intermediate in spirocyclic chemistry, is prepared by:
- Condensation of cyclohexanone derivatives with 1,3-propanediol derivatives.
- Purification by trituration and filtration techniques.
- Yields of up to 96% have been reported with careful removal of impurities such as N,N-dimethylformamide and para-toluenesulfonic acid.
This method provides a foundation for synthesizing more complex azaspiro compounds by subsequent amination and functionalization steps.
Summary Table of Key Preparation Steps and Yields
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation of cyclohexanol to cyclohexanone | Standard oxidants | Not specified | Precursor preparation |
| 2 | Reaction with 2-nitro-1,3-propanediol | DMF/THF, RT to reflux | Moderate to high | Forms nitro spiro intermediate |
| 3 | Catalytic hydrogenation reduction | Pd/C, H2, 50 psi, 50°C, 16 h | ~80 | Converts nitro to amine |
| 4 | Hydrolysis to diamine | Aqueous alkaline | Not specified | Intermediate for acylation |
| 5 | Acylation with p-fluorobenzoyl derivatives | DCM, triethylamine, 0°C to RT | Up to 98 | Forms fluorobenzoyl side chain |
| 6 | Alkylation/functionalization for ethyl substitution | Varies | Not specified | Introduces 5-ethyl group |
Research Findings and Considerations
- The use of protecting groups such as benzyl on nitrogen is common to improve yields and facilitate purification.
- Catalytic hydrogenation is a critical step for reducing nitro groups to amines, typically requiring controlled pressure and temperature.
- Purification by column chromatography or recrystallization is necessary to obtain high-purity final compounds.
- Reaction times vary from hours to days, with some steps requiring low temperature or inert atmosphere (nitrogen) to avoid side reactions.
- The fluorinated aromatic groups are introduced in later stages to avoid degradation under harsh reaction conditions.
Q & A
Q. What synthetic routes are recommended for synthesizing 1,3-Dioxa-9-azaspiro(5.5)undecane derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spirocyclic compounds like this derivative typically involves multi-step reactions, including cyclization and functionalization. Key approaches include:
- Automated capsule-based synthesis : Enables precise control over stoichiometry and reduces side reactions. For example, cyclopropylamine and benzaldehyde derivatives can be reacted under controlled conditions to form spirocyclic intermediates .
- Diastereomer resolution : Preparative HPLC is critical for separating diastereomers (e.g., 2:1 mixtures), as seen in yields of 30% with optimized chromatography (1:9 MeOH:MeCN) .
Q. Table 1: Comparison of Synthetic Yields and Conditions
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Automated synthesis | 30 | iSnAP resin, cyclobutanamine | |
| Manual cyclization | 41 | Chromatography (MeOH:MeCN) |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : Resolves spirocyclic conformation and substituent positions. For example, and NMR distinguish diastereomers via chemical shift differences in azaspiro rings .
- HRMS (ESI) : Confirms molecular weight accuracy (e.g., m/z deviations < 2 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of p-fluorophenyl groups in biological activity?
Methodological Answer:
- Comparative substituent analysis : Replace p-fluorophenyl with non-fluorinated or bulkier groups (e.g., benzyl, dichlorophenoxy) to assess impacts on target binding. For instance, benzyl-substituted analogs show reduced MmpL3 inhibition compared to fluorinated variants .
- Biological screening : Test analogs against Mycobacterium tuberculosis strains (e.g., H37Rv) to correlate substituent hydrophobicity with MIC values. Fluorinated groups enhance membrane permeability, improving activity against resistant strains .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Target Protein | MIC (µM) | Reference |
|---|---|---|---|
| p-Fluorophenyl | MmpL3 | 0.5 | |
| Benzyl | MmpL3 | 2.1 | |
| 3,4-Dichlorophenoxy | sEH | 8.3 |
Q. What methodologies resolve contradictions in MmpL3 inhibition data across Mycobacterium tuberculosis strains?
Methodological Answer:
- Genetic knockdown assays : Validate target engagement by correlating MmpL3 expression levels with compound efficacy in resistant vs. sensitive strains .
- Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to assess whether efflux pumps in multidrug-resistant strains reduce intracellular compound concentration .
Q. What computational approaches predict binding affinity to targets like soluble epoxide hydrolase (sEH) or MmpL3?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the spirocyclic core and sEH/MmpL3 active sites. Fluorophenyl groups show strong hydrophobic contacts in sEH simulations .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. For MmpL3, the propyl linker may adopt flexible conformations critical for inhibition .
Q. How can discrepancies between in vitro and cell-based assay results be addressed?
Methodological Answer:
- Assay optimization : Adjust pH and serum content in cell media to mimic physiological conditions. For example, serum proteins may bind the compound, reducing free concentrations .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that diminish activity in cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
